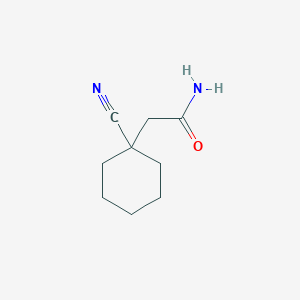
2-(1-cyanocyclohexyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Cyanocyclohexyl)acetamide is a versatile small molecule scaffold with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . This compound is characterized by the presence of a cyano group attached to a cyclohexyl ring, which is further connected to an acetamide group. It is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
1-Cyanocyclohexaneacetamide, also known as 2-(1-cyanocyclohexyl)acetamide, is a chemical compound with the molecular formula C9H14N2O and a molecular weight of 166.22
Target of Action
It’s worth noting that acetamide, a related compound, has been found to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
For instance, cyanoacetamide derivatives are known to react with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmacokinetics
Its physicochemical properties, such as its molecular weight and lipophilicity, suggest that it may have good oral absorption and the ability to cross lipid barriers .
生化分析
Biochemical Properties
1-Cyanocyclohexaneacetamide is known to interact with enzymes such as amidase and nitrile hydratase . Amidase, in particular, has been used to catalyze the efficient production of 1-cyanocyclohexaneacetic acid from 1-cyanocyclohexaneacetamide . This interaction is significant as it demonstrates the role of 1-Cyanocyclohexaneacetamide in biochemical reactions .
Cellular Effects
The cellular effects of 1-Cyanocyclohexaneacetamide are not well-documented in the literature. It is known that the compound can be efficiently produced in cells of recombinant E. coli BL21 containing amidase . This suggests that 1-Cyanocyclohexaneacetamide may have an impact on cellular metabolism, particularly in the context of biotransformation reactions .
Molecular Mechanism
The molecular mechanism of 1-Cyanocyclohexaneacetamide involves its interaction with enzymes like amidase and nitrile hydratase . Amidase catalyzes the hydrolysis of 1-Cyanocyclohexaneacetamide into 1-cyanocyclohexaneacetic acid . This process demonstrates how 1-Cyanocyclohexaneacetamide exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the enzymatic hydrolysis of 1-Cyanocyclohexaneacetamide can be completed within a short time frame in the presence of certain enzymes .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 1-Cyanocyclohexaneacetamide in animal models .
Metabolic Pathways
1-Cyanocyclohexaneacetamide is involved in the metabolic pathway catalyzed by amidase . This enzyme catalyzes the hydrolysis of amides into their corresponding carboxylic acids and ammonia . This suggests that 1-Cyanocyclohexaneacetamide may interact with enzymes and cofactors involved in this metabolic pathway.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyanocyclohexyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of cyclohexylamine with cyanoacetic acid or its derivatives under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .
化学反应分析
Types of Reactions
2-(1-Cyanocyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
科学研究应用
2-(1-Cyanocyclohexyl)acetamide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
2-Cyanoacetamide: A simpler analog with a cyano group attached to an acetamide group.
N-(1-Cyanocyclohexyl)acetamide: Another similar compound with slight structural variations.
Uniqueness
2-(1-Cyanocyclohexyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl ring provides steric hindrance, affecting its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications .
属性
IUPAC Name |
2-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-6H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOANHLHMPAVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxybenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2952379.png)
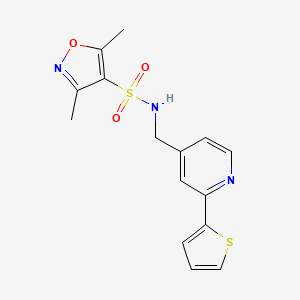
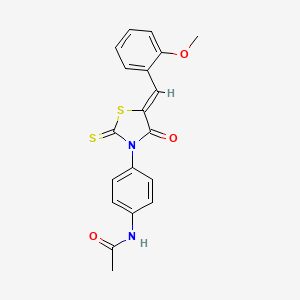
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2952385.png)
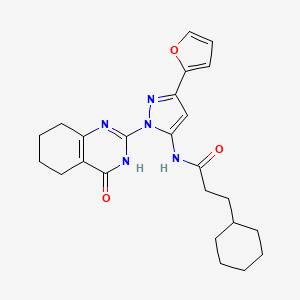
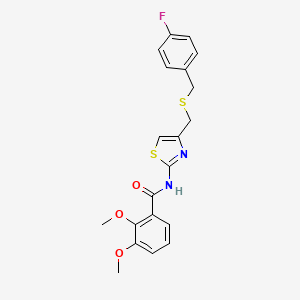
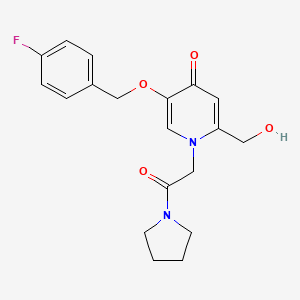
![1-[(2,5-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2952393.png)
![N-(3-chloro-4-fluorophenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B2952395.png)

![3-(3-chlorophenyl)-4-ethyl-1-sulfanylidene-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one](/img/structure/B2952398.png)
![2-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952399.png)
![1-[(2,3-dichlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2952400.png)
![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2952401.png)
